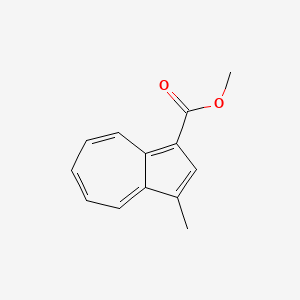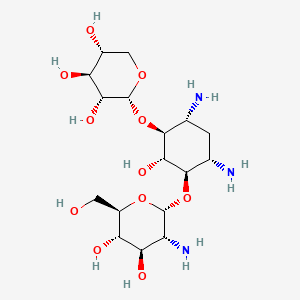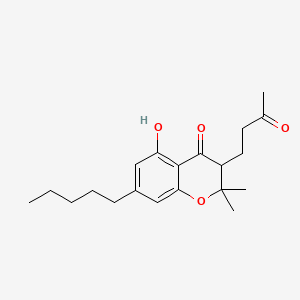
Cannabichromanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabichromanone is a phytocannabinoid, a naturally occurring compound found in the Cannabis sativa plant. It is one of the many cannabinoids that have been identified in cannabis, and it is known for its potential therapeutic properties. Unlike tetrahydrocannabinol, this compound does not produce psychoactive effects, making it an attractive candidate for medical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabichromanone can be synthesized through the oxidative opening of tetrahydrocannabinol’s prenyl moiety at the C9-C10 double bond . This process involves specific reaction conditions that facilitate the conversion of tetrahydrocannabinol to this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cannabinoids from the Cannabis sativa plant, followed by chemical modification to obtain the desired compound. The extraction process may involve the use of solvents such as ethanol or supercritical carbon dioxide to isolate cannabinoids from the plant material .
Chemical Reactions Analysis
Types of Reactions: Cannabichromanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Cannabichromanone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other cannabinoids and related compounds.
Industry: this compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals.
Mechanism of Action
Cannabichromanone exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors such as CB1 and CB2. It acts as an agonist for these receptors, modulating various physiological processes, including pain perception, inflammation, and immune response . Additionally, this compound influences other molecular pathways, such as the transient receptor potential channels, contributing to its diverse biological effects .
Comparison with Similar Compounds
Cannabichromanone shares structural similarities with other cannabinoids, including:
Tetrahydrocannabinol (THC): Both compounds are derived from the Cannabis sativa plant, but this compound does not produce psychoactive effects like tetrahydrocannabinol.
Cannabidiol (CBD): this compound and cannabidiol both exhibit anti-inflammatory properties, but cannabidiol is more widely studied and used in medical applications.
Cannabigerol (CBG): this compound and cannabigerol are both non-psychoactive cannabinoids with potential therapeutic benefits.
The uniqueness of this compound lies in its specific chemical structure and its potential to modulate various physiological processes without causing psychoactive effects .
Properties
CAS No. |
56154-57-5 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethyl-3-(3-oxobutyl)-7-pentyl-3H-chromen-4-one |
InChI |
InChI=1S/C20H28O4/c1-5-6-7-8-14-11-16(22)18-17(12-14)24-20(3,4)15(19(18)23)10-9-13(2)21/h11-12,15,22H,5-10H2,1-4H3 |
InChI Key |
NHZMSIOYBVIOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C(C2=O)CCC(=O)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
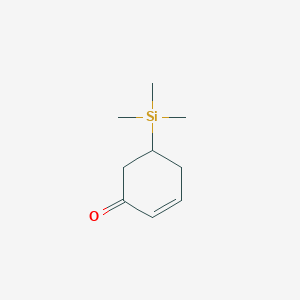
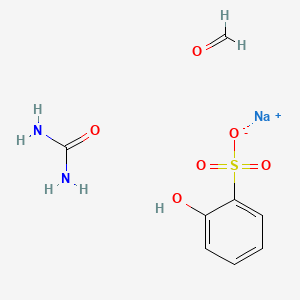
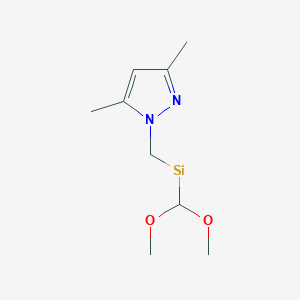
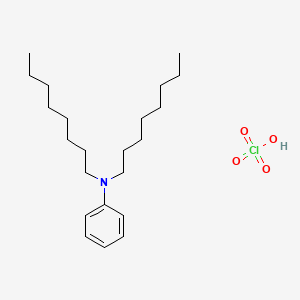
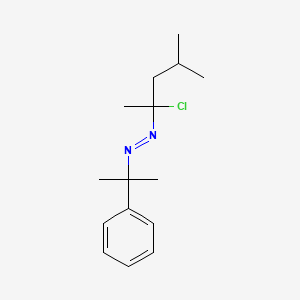
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)

